molecular formula C8H20F6P2 B048112 Tetraethylphosphonium hexafluorophosphate CAS No. 111928-07-5

Tetraethylphosphonium hexafluorophosphate

Cat. No. B048112
M. Wt: 292.18 g/mol
InChI Key: WJZBUQKNTCKXAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetraethylphosphonium hexafluorophosphate synthesis involves complex chemical processes. While direct synthesis details are not provided in the literature for tetraethylphosphonium hexafluorophosphate specifically, similar compounds have been synthesized through reactions involving phosphonium salts and hexafluorophosphate ions. For example, trihexyl(tetradecyl)phosphonium hexafluorophosphate, a related phosphonium salt ionic liquid, shows the general approach to synthesizing phosphonium hexafluorophosphate compounds. These compounds are synthesized in reaction media that facilitate the formation of the desired product, demonstrating the adaptability and efficiency of using phosphonium salts in synthesis processes (Cao, McNamee, & Alper, 2008).

Molecular Structure Analysis

The molecular structure of tetraethylphosphonium hexafluorophosphate can be inferred from similar phosphonium compounds, where the phosphonium cation often exhibits coordination with the hexafluorophosphate anion. For example, a study on a phosphonium compound highlights the octahedral coordination slightly distorted towards the tetrahedral, typical for phosphonium centers. Such structures indicate the flexible coordination geometry of phosphonium ions, which can be essential for understanding the molecular structure of tetraethylphosphonium hexafluorophosphate (Sheldrick, Schmidpeter, & Criegern, 1978).

Chemical Reactions and Properties

Phosphonium salts, including tetraethylphosphonium hexafluorophosphate, participate in various chemical reactions, highlighting their reactivity and functional utility. These reactions include thiocarbonylation processes where phosphonium salt ionic liquids act as effective reaction media, showcasing the salts' role in facilitating organic transformations and highlighting their chemical reactivity and versatility (Cao, McNamee, & Alper, 2008).

Physical Properties Analysis

The physical properties of tetraethylphosphonium hexafluorophosphate, like other phosphonium salts, are influenced by their molecular structure. These salts typically have high thermal stability and are soluble in various organic solvents, making them valuable in different chemical processes and applications. Their physical properties, such as melting points, boiling points, and solubility, are crucial for their use in synthesis and industrial processes. For instance, similar phosphonium ionic liquids have been recycled in catalytic processes, indicating their stability and reusability (Cao, McNamee, & Alper, 2008).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A study by Tian, Xu, Zhang, and Qu (2016) demonstrated the use of Tetraphenylphosphonium Tetrafluoroborate in 1,1,1,3,3,3-hexafluoroisopropanol to promote epoxide-initiated cation-olefin polycyclization reactions with broad functional group tolerance (Yan Tian et al., 2016).

  • Material Science and Imaging : Li et al. (2015) showed that phosphate coating enhances the stability and biosafety of upconversion nanoparticles, preserving their imaging properties and preventing pro-inflammatory effects in physiological fluids (Ruibin Li et al., 2015).

  • Medical and Pharmaceutical Applications : Davis and Jones (1976) reported that 99mTc-labeled phosphate and phosphonate agents have improved diagnostic efficacy in bone scintigraphy with reduced patient radiation exposure, highlighting the potential of newer agents like MDP with enhanced biologic properties (M. A. Davis & A. Jones, 1976).

  • Chemical Analysis and Detection : Research by Escudero et al. (2012) developed a highly sensitive analytical methodology for determining thallium species in water samples using ionic liquids, achieving significant extraction efficiency and sensitivity enhancement (L. Escudero et al., 2012).

  • Pesticide and Insecticide Toxicity : A study by Upadhyay et al. (2011) discussed the widespread use of organophosphorous compounds in agriculture as pesticides and insecticides, with their toxicity and detection methods varying based on ester type, solvent, pH range, or catalytically active additives (S. Upadhyay et al., 2011).

  • Electrochemistry : Rogers et al. (2008) explored the electrochemical behavior of Ferrocene and cobaltocenium hexafluorophosphate in room-temperature ionic liquids, showing potential for use as internal reference redox couples in various applications (E. I. Rogers et al., 2008).

Safety And Hazards

Tetraethylphosphonium hexafluorophosphate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and rinse cautiously with water for several minutes .

properties

IUPAC Name

tetraethylphosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZBUQKNTCKXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375226
Record name Tetraethylphosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylphosphonium hexafluorophosphate

CAS RN

111928-07-5
Record name Tetraethylphosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphonium Hexafluorophosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Gorska, J Pernak, F Beguin - Electrochimica Acta, 2017 - Elsevier
… [39] testing organic electrolytes, eg, 1.0 mol L −1 tetraethylphosphonium hexafluorophosphate in 50:50 EC/DMC, and was explained to result from the formation of a passive layer due to …
Number of citations: 11 www.sciencedirect.com

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